molecular formula C3H2ClNO B1317313 2-Chlorooxazole CAS No. 95458-77-8

2-Chlorooxazole

Cat. No.: B1317313
CAS No.: 95458-77-8
M. Wt: 103.51 g/mol
InChI Key: SSXYKBHZZRYLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorooxazole is a heterocyclic organic compound with the molecular formula C3H2ClNO It is a derivative of oxazole, where a chlorine atom is substituted at the second position of the oxazole ring

Safety and Hazards

When handling 2-Chlorooxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

2-Chlorooxazole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound is used in the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, which act as inhibitors of immune complex-induced inflammation . The compound’s reactivity with biomolecules is primarily due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the immune response . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the compound’s interaction with hydrazino derivatives leads to the inhibition of specific enzymes involved in inflammation . This binding can result in conformational changes in the enzyme structure, affecting its activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammatory responses without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound’s metabolism can affect the levels of other metabolites in the cell, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorooxazole can be synthesized through several methods. One common approach involves the halogenation of oxazole. For instance, 2-aminooxazole can be treated with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. This method allows for the efficient production of variously substituted oxazoles, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Aminooxazole: Another derivative of oxazole with an amino group at the second position.

    2-Bromooxazole: Similar to 2-chlorooxazole but with a bromine atom instead of chlorine.

    2-Iodooxazole: Contains an iodine atom at the second position.

Uniqueness: this compound is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its bromine and iodine counterparts, this compound is often preferred for its cost-effectiveness and availability .

Properties

IUPAC Name

2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYKBHZZRYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538547
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95458-77-8
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazole
Reactant of Route 2
2-Chlorooxazole
Reactant of Route 3
2-Chlorooxazole
Reactant of Route 4
2-Chlorooxazole
Reactant of Route 5
2-Chlorooxazole
Reactant of Route 6
2-Chlorooxazole
Customer
Q & A

Q1: Why is 2-chlorooxazole a useful building block in organic synthesis?

A1: this compound derivatives, such as ethyl this compound-4-carboxylate, serve as versatile intermediates for synthesizing diversely substituted oxazoles. [, ] This is because the chlorine atom can be readily substituted with various groups through palladium-catalyzed coupling reactions like the Suzuki coupling. [, ] This approach allows for the late-stage diversification of the oxazole ring, which is advantageous in medicinal chemistry for exploring structure-activity relationships.

Q2: What types of substituted oxazoles can be synthesized from this compound derivatives?

A2: The research demonstrates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and even 2,4,5-trisubstituted oxazoles starting from ethyl this compound-4-carboxylate. [] This highlights the versatility of this building block in accessing a range of substitution patterns on the oxazole core.

Q3: Which palladium-catalyzed reactions are effective for functionalizing this compound derivatives?

A3: The Suzuki coupling reaction has been successfully employed to introduce aryl and heteroaryl groups at both the 2- and 4-positions of the oxazole ring. [, ] For instance, 2-aryl-4-trifloyloxazoles readily undergo coupling with various boronic acids at the 4-position, while 4-aryl-2-chlorooxazoles can be coupled at the 2-position. []

Q4: Are there any challenges associated with using this compound derivatives in synthesis?

A4: Yes, certain reaction conditions require careful consideration. For instance, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can lead to the degradation of the this compound-4-trifloyl derivative, limiting the Suzuki coupling yields. [] This highlights the need for optimization with milder bases like sodium carbonate (Na2CO3) and potentially higher reaction temperatures, including microwave irradiation, to achieve good yields. [] Additionally, the synthesis of 2-trifloyl oxazoles, while possible, can lead to unstable intermediates, making them less practical for Suzuki couplings. []

Q5: What are the advantages of using microwave irradiation in these reactions?

A5: Microwave heating significantly accelerates the Suzuki coupling reaction rate, enabling completion within minutes instead of hours or days. [] This not only improves the overall efficiency of the synthesis but also allows for the use of lower catalyst loadings, potentially reducing costs and simplifying purification.

Q6: Are there any limitations to the types of boronic acids that can be coupled?

A6: The research demonstrates successful coupling with a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. [] This suggests broad tolerance and applicability of the method for diverse oxazole synthesis.

Q7: What are some potential applications of the synthesized substituted oxazoles?

A7: Substituted oxazoles are important heterocycles found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [] The ability to readily synthesize a variety of substituted oxazoles using this compound derivatives as building blocks provides valuable tools for exploring new chemical space and developing new bioactive molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.